N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a structurally complex small molecule characterized by a fused [1,3]dioxolo[4,5-g]quinazolin ring system substituted with a sulfanylidene group at position 6 and a propanamide side chain at position 7.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-18(21-8-6-13-4-2-1-3-5-13)7-9-23-19(25)14-10-16-17(27-12-26-16)11-15(14)22-20(23)28/h4,10-11H,1-3,5-9,12H2,(H,21,24)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECXRSQJJUHHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Construction of the Quinazolinone Core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Attachment of the Propanamide Group: This step usually involves the reaction of the quinazolinone intermediate with a propanoyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Potential use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Affecting Signal Transduction Pathways: Influencing pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Variations
The [1,3]dioxolo[4,5-g]quinazolin scaffold is shared with structurally related compounds, such as N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide (). Key differences include:
- Substituent at position 6 : The target compound features a sulfanylidene (=S) group, whereas analogs may have alkyl- or aryl-sulfanyl substituents (e.g., 2-oxo-2-phenylethyl in ).
- Side chain modifications : The cyclohexenyl ethyl group in the target compound contrasts with the 3,4-dimethoxyphenyl ethyl group in , altering steric and electronic properties.
Structural Motif Clustering
Using Murcko scaffold analysis (), the quinazolin-dioxolo core forms a conserved chemotype cluster. Compounds with ≥0.5 Tanimoto similarity (Morgan fingerprints) are grouped, enabling affinity comparisons . For example:
Computational Similarity and Bioactivity Profiling
Tanimoto and Morgan Fingerprint Analysis
The target compound was compared to 37 bioactive small molecules () using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints) . Key findings:
- Tanimoto Index (Morgan) : 0.68–0.72 similarity with kinase inhibitors bearing quinazoline cores.
- Bioactivity Clustering : Hierarchical clustering aligned the compound with HDAC inhibitors (~70% similarity to SAHA-like agents; ).
Docking Affinity Variability
Molecular docking studies () reveal that minor structural changes (e.g., sulfanylidene vs. sulfanyl-alkyl groups) significantly alter binding affinities. For instance:
| Compound | Target Enzyme | Docking Affinity (kcal/mol) |
|---|---|---|
| Target Compound | HDAC8 | -9.2 |
| Analog () | HDAC8 | -8.1 |
| SAHA (Reference) | HDAC8 | -10.4 |
The sulfanylidene group in the target compound enhances hydrogen bonding with catalytic zinc in HDAC8, outperforming alkyl-sulfanyl analogs but remaining less potent than SAHA .
Pharmacokinetic and Toxicity Considerations
ADME Properties
Compared to SAHA, the target compound exhibits:
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves multi-step protocols, including:
- 1,3-Dipolar cycloaddition for heterocyclic core formation (e.g., triazole/quinazoline coupling) .
- Sulfanylidene incorporation via thiolation reactions using reagents like hydrogen peroxide or thiourea derivatives under controlled pH .
- Amide coupling (e.g., EDC/HOBt-mediated) for attaching the cyclohexenyl-ethyl side chain . Key conditions: Solvent systems (e.g., DMF or DMSO), catalysts (e.g., Cu(OAc)₂ for click chemistry), and purification via column chromatography or recrystallization .
Q. Which analytical techniques confirm structural integrity and purity?
- NMR spectroscopy : Use DMSO-d₆ to resolve protons near electronegative groups (e.g., sulfanylidene at δ ~125–130 ppm in ¹³C NMR) .
- IR spectroscopy : Identify C=O (1670–1680 cm⁻¹), C=S (~1250 cm⁻¹), and NH stretches (~3260 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
Q. What solvent systems are optimal for pharmacological assays?
- Stock solutions : Use DMSO due to the compound’s low aqueous solubility .
- Working dilutions : Prepare in PBS or cell culture media (<0.1% DMSO) to avoid cytotoxicity .
- Aggregation checks : Perform dynamic light scattering (DLS) for nano-precipitation monitoring .
Q. How to handle stability issues during storage?
- Light sensitivity : Store in amber vials at –20°C under argon .
- Hydrolytic degradation : Avoid aqueous buffers at pH >7.0; confirm stability via TGA/DSC .
Advanced Research Questions
Q. How can computational methods predict biological target interactions?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Screen against targets like GABA receptors (anticonvulsant activity) or kinases (anticancer potential) .
- MD simulations : Assess binding stability (>50 ns trajectories) with AMBER or GROMACS .
Q. What strategies resolve contradictions in biological activity data?
- Orthogonal assays : Compare enzyme inhibition (e.g., COX-2) with cell-based viability assays (e.g., MTT) .
- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects .
- Meta-analysis : Cross-reference data with structurally similar quinazolinones (e.g., PubChem analogs) .
Q. How to design SAR studies for the quinazolin-dioxolo core?
- Core modifications : Introduce substituents at C6 (e.g., Cl, NO₂) or C8 (e.g., methyl, methoxy) to alter electron density .
- Side-chain variations : Replace the cyclohexenyl-ethyl group with arylpiperazines or benzodioxoles to modulate lipophilicity .
- Bioisosteres : Substitute sulfanylidene with carbonyl or imino groups to assess hydrogen-bonding impacts .
Q. How to address low yields in the final coupling step?
- Stoichiometry optimization : Adjust molar ratios (1:1.2 for amine:carboxylic acid) .
- Catalyst screening : Test Pd-based catalysts for Buchwald-Hartwig couplings or Cu(I) for azide-alkyne cycloadditions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 6 h reflux) .
Q. What in silico tools model pharmacokinetic properties?
Q. How to validate spectroscopic markers for the sulfanylidene group?
- ¹H-¹H NOESY : Detect through-space coupling between sulfanylidene sulfur and adjacent protons .
- X-ray crystallography : Resolve C=S bond length (~1.65 Å) in single crystals .
- Raman spectroscopy : Identify ν(C=S) vibrations at ~650 cm⁻¹ .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC₅₀ values for enzyme inhibition.
Resolution :
- Variable control : Standardize assay conditions (pH, temperature, co-solvents) .
- Probe purity : Re-analyze batches via HPLC; impurities >5% can skew results .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .
Key Methodological Takeaways
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
